(5-Sulfamoylpyridin-3-yl)boronic Acid: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Drug Discovery
(5-Sulfamoylpyridin-3-yl)boronic Acid: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Drug Discovery
Executive Summary & Strategic Importance
In modern medicinal chemistry and drug development, the strategic selection of molecular building blocks dictates the success of late-stage functionalization and target binding affinity. (5-Sulfamoylpyridin-3-yl)boronic acid (CAS: 951233-61-7) represents a highly privileged, trifunctional scaffold. By integrating an electron-deficient pyridine core, a reactive boronic acid handle for C-C bond formation, and a sulfamoyl group (-SO₂NH₂) acting as a potent bioisostere, this compound is indispensable for synthesizing complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and carbonic anhydrase modulators.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental workflows, designed specifically for researchers and application scientists requiring high-fidelity reproducibility.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in biphasic reaction mixtures and its stability during long-term storage. The quantitative data is summarized below.
| Property | Value | Source / Verification |
| IUPAC Name | (5-sulfamoylpyridin-3-yl)boronic acid | |
| CAS Registry Number | 951233-61-7 | |
| Molecular Formula | C₅H₇BN₂O₄S | |
| Molecular Weight | 202.00 g/mol | |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | |
| Boiling Point (Predicted) | 546.7 ± 60.0 °C | [[1]]() |
| Physical State | Solid (Powder) | Standard Observation |
| Storage Conditions | 2-8 °C under inert gas (Argon/N₂) |
Note on Melting Point: As with most heteroaryl boronic acids, empirical melting points are often broad or undefined due to thermal dehydration into boroxines (cyclic anhydrides) upon heating.
Mechanistic Insights: Electronic and Structural Dynamics
The reactivity of (5-Sulfamoylpyridin-3-yl)boronic acid is entirely dictated by the electronic interplay between its three functional zones.
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The Pyridine Core: Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It lowers the overall electron density of the molecule, which increases the acidity of the boronic acid protons.
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The Sulfamoyl Group: A highly polar, hydrogen-bond donating/accepting moiety. In drug design, it serves as a non-classical bioisostere for carboxylic acids, improving metabolic stability while maintaining target engagement.
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The Boronic Acid: The site of transmetalation. Because the pyridine and sulfamoyl groups pull electron density away from the boron atom, the boronic acid is less nucleophilic than a standard phenylboronic acid.
Causality in Reactivity: The electron-deficient nature of this boron center means it readily accepts a hydroxide ion to form the negatively charged boronate complex [Ar−B(OH)3]− . However, the subsequent transmetalation step (transferring the aryl group to the Palladium catalyst) is slower because the aryl ring is electron-poor. This necessitates the use of highly active catalysts and robust bases in cross-coupling reactions.
Figure 1: Structural and electronic relationships of (5-Sulfamoylpyridin-3-yl)boronic acid.
Experimental Workflows: Self-Validating Suzuki-Miyaura Protocol
To successfully couple this electron-deficient heteroaryl boronic acid with an aryl halide (Ar-X), standard conditions often fail due to sluggish transmetalation or competitive protodeboronation. The following protocol is engineered as a self-validating system , ensuring that each phase is verified before proceeding.
Step-by-Step Methodology
Phase 1: Reagent Assembly & Integrity Check
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Action: Charge a Schlenk flask with Ar-X (1.0 equiv), (5-Sulfamoylpyridin-3-yl)boronic acid (1.3 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).
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Causality: A 30% excess of the boronic acid compensates for minor protodeboronation (cleavage of the C-B bond) that occurs at elevated temperatures. Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination.
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Validation Check: Prior to use, analyze the boronic acid via LC-MS. If the mass corresponding to the boroxine trimer is dominant, recalculate the stoichiometry (1 mole of boroxine = 3 moles of boronic acid equivalent).
Phase 2: Solvent Addition & Degassing
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Action: Add a biphasic solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the suspension by sparging with Argon for 15 minutes.
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Causality: Water is strictly required to dissolve the K₂CO₃ and generate the hydroxide ions necessary to form the reactive boronate species. Degassing is critical because oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex and promotes the homocoupling of the boronic acid into a biaryl byproduct.
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Validation Check: The solution should remain yellow/orange. A rapid shift to black indicates premature catalyst decomposition (Pd black formation) due to residual oxygen.
Phase 3: Catalytic Heating
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Action: Heat the reaction mixture to 80–90 °C under an Argon atmosphere for 12–18 hours.
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Causality: Elevated thermal energy is required to overcome the high activation barrier of transmetalation associated with electron-deficient aryl groups.
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Validation Check: Monitor via TLC or LC-MS at 4 hours. The disappearance of the Ar-X peak and the emergence of the product mass confirm the catalytic cycle is active.
Phase 4: Workup & Isolation
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Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
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Causality: The highly polar sulfamoyl group can cause the product to partition partially into the aqueous layer if the pH is too high or if insufficient organic solvent is used.
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Validation Check: Inspect the discarded aqueous layer under a UV lamp (254 nm). If strong UV absorbance is observed, back-extract the aqueous layer with a more polar solvent mixture (e.g., EtOAc/MeOH 9:1) to recover the product.
Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow with causality checkpoints.
Analytical Characterization & Quality Control
When verifying the purity and identity of (5-Sulfamoylpyridin-3-yl)boronic acid or its derivatives, scientists must account for specific spectroscopic anomalies:
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NMR Spectroscopy: The quadrupolar moment of the Boron-11 nucleus causes rapid relaxation, which often broadens the signals of adjacent carbon atoms in ¹³C NMR and nearby protons in ¹H NMR. Furthermore, the protons of the primary sulfonamide (-SO₂NH₂) typically appear as a broad singlet between 7.4 and 7.6 ppm in DMSO-d₆, which can exchange with D₂O.
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Mass Spectrometry (LC-MS): The compound exhibits excellent ionization efficiency. It is readily detectable in positive electrospray ionization (ESI+) due to the basicity of the pyridine nitrogen, and in negative mode (ESI-) due to the acidic protons of the boronic acid and sulfamoyl groups.
References
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PubChem - (5-Sulfamoylpyridin-3-yl)boronic acid | C5H7BN2O4S | CID 57415702. National Center for Biotechnology Information.
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ChemicalBook - 5-sulfamoylpyridin-3-ylboronic acid CAS#: 951233-61-7 Properties. ChemicalBook Database.
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PubChem - (5-Sulfamoylpyridin-3-yl)boronic acid Molecular Weight. Computed by PubChem 2.2.
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ChemWhat - 5-sulfamoylpyridin-3-ylboronic acid CAS#: 951233-61-7 Synonyms & Identifiers. Database of Chemicals & Biologicals.
